molecular formula C11H10F3NO B15293668 (R)-N-Trifluoroacetyl-1-aminoindan

(R)-N-Trifluoroacetyl-1-aminoindan

Cat. No.: B15293668
M. Wt: 229.20 g/mol
InChI Key: YUPHAYFQAVLCRV-SECBINFHSA-N
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Description

®-N-Trifluoroacetyl-1-aminoindan is a chiral compound that features a trifluoroacetyl group attached to the nitrogen atom of 1-aminoindan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Trifluoroacetyl-1-aminoindan typically involves the following steps:

    Starting Material: The synthesis begins with 1-aminoindan, which is commercially available or can be synthesized from indanone through reductive amination.

    Trifluoroacetylation: The key step involves the introduction of the trifluoroacetyl group. This is achieved by reacting 1-aminoindan with trifluoroacetic anhydride (TFAA) in the presence of a base such as pyridine. The reaction is typically carried out at room temperature to avoid racemization and to ensure high yield of the desired ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-N-Trifluoroacetyl-1-aminoindan can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-N-Trifluoroacetyl-1-aminoindan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, although specific conditions and reagents for this reaction are less commonly reported.

    Reduction: Reduction of the trifluoroacetyl group can yield the corresponding amine.

    Substitution: The trifluoroacetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the indan ring.

    Reduction: The corresponding amine, ®-1-aminoindan.

    Substitution: Various acylated derivatives depending on the substituent introduced.

Scientific Research Applications

®-N-Trifluoroacetyl-1-aminoindan has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral catalysts and ligands.

    Biology: The compound’s chiral nature makes it useful in studying enantioselective biological processes.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ®-N-Trifluoroacetyl-1-aminoindan exerts its effects depends on its interaction with molecular targets. The trifluoroacetyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The indan ring structure may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-Trifluoroacetyl-1-aminoindan: The enantiomer of the compound, which may exhibit different biological activities.

    N-Acetyl-1-aminoindan: Lacks the trifluoro group, resulting in different chemical properties and reactivity.

    1-Aminoindan: The parent compound without any acyl group, used as a starting material in various syntheses.

Uniqueness

®-N-Trifluoroacetyl-1-aminoindan is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high specificity and stability.

Properties

Molecular Formula

C11H10F3NO

Molecular Weight

229.20 g/mol

IUPAC Name

N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)10(16)15-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H,15,16)/t9-/m1/s1

InChI Key

YUPHAYFQAVLCRV-SECBINFHSA-N

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]1NC(=O)C(F)(F)F

Canonical SMILES

C1CC2=CC=CC=C2C1NC(=O)C(F)(F)F

Origin of Product

United States

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